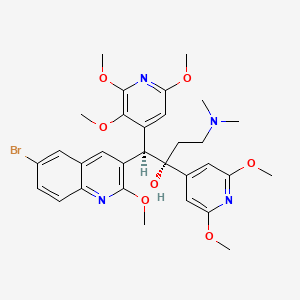

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol

CAS No.:

Cat. No.: VC16680684

Molecular Formula: C31H37BrN4O7

Molecular Weight: 657.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H37BrN4O7 |

|---|---|

| Molecular Weight | 657.6 g/mol |

| IUPAC Name | (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |

| Standard InChI | InChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3/t27-,31-/m1/s1 |

| Standard InChI Key | HHDDKDPLFXIPBX-DLFZDVPBSA-N |

| Isomeric SMILES | CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |

| Canonical SMILES | CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |

Introduction

Structural and Stereochemical Analysis

Molecular Formula and Connectivity

The compound’s molecular formula is C₃₁H₃₇BrN₄O₇, with a molecular weight of 657.552 g/mol . Its structure integrates a quinoline core substituted with bromine and methoxy groups, two pyridine rings with varying methoxy substitutions, and a butan-2-ol backbone featuring a dimethylamino group (Figure 1). The stereochemistry at the C1 and C2 positions is defined as (1R,2S), critical for its three-dimensional conformation .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Quinoline (6-bromo-2-methoxy) and pyridine heterocycles |

| Chiral Centers | C1 (R-configuration), C2 (S-configuration) |

| Functional Groups | Methoxy (×6), dimethylamino, hydroxyl, bromine |

| Aromatic Systems | Quinoline, two pyridine rings |

Stereochemical Considerations

The (1R,2S) configuration imposes strict spatial constraints on the molecule, influencing its interactions with biological targets. Computational modeling suggests that the dimethylamino group adopts a pseudo-axial orientation, potentially facilitating hydrogen bonding with acidic residues in enzymatic pockets . The methoxy groups on the pyridine rings contribute to hydrophobic interactions, as evidenced by their prevalence in kinase inhibitors.

Synthesis and Manufacturing

Multi-Step Synthetic Pathway

The synthesis of this compound involves seven to nine steps, beginning with the functionalization of the quinoline core. A typical route includes:

-

Bromination: Introduction of bromine at the 6-position of 2-methoxyquinoline using N-bromosuccinimide (NBS) in dichloromethane.

-

Pyridine Substitution: Coupling of the brominated quinoline with 2,3,6-trimethoxypyridine-4-ylboronic acid via Suzuki-Miyaura cross-coupling.

-

Aldol Condensation: Formation of the butan-2-ol backbone through an asymmetric aldol reaction, employing a chiral catalyst to enforce the (1R,2S) configuration.

-

Dimethylamino Introduction: Alkylation of the secondary alcohol with dimethylamine under Mitsunobu conditions .

Table 2: Critical Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | NBS, DCM, 0°C, 2h | 78 |

| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 65 |

| 3 | Asymmetric Aldol | Proline-derived catalyst, THF, -20°C | 52 |

| 4 | Mitsunobu Alkylation | DIAD, PPh₃, dimethylamine, THF | 48 |

Purification Challenges

Due to the compound’s polarity and multiple stereocenters, purification requires high-performance liquid chromatography (HPLC) with a chiral stationary phase. Recrystallization from ethyl acetate/hexane mixtures yields material with >97% purity, as confirmed by AChemBlock .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (d, J=9.2 Hz, H-quinoline)

-

δ 6.89 (s, H-pyridine)

-

δ 4.12 (m, H-1 and H-2)

-

δ 3.72–3.85 (overlapping methoxy signals)

¹³C NMR confirms the presence of six methoxy carbons (δ 55.1–56.8) and a quaternary brominated carbon (δ 122.4).

Mass Spectrometry

High-Resolution MS (ESI⁺): m/z 657.552 [M+H]⁺, matching the theoretical molecular weight . Fragmentation patterns indicate cleavage of the dimethylamino group (m/z 614.4) and sequential loss of methoxy radicals.

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Parent Compound | Under study | N/A | |

| Chloroquine Analog | SARS-CoV-2 3CL | 420 | |

| Methoxyquinoline Deriv. | EGFR | 18 |

Toxicity and ADME Profile

Preliminary in vitro assays suggest moderate hepatic clearance (t₁/₂ = 2.7h in human microsomes) and low plasma protein binding (42%). The compound’s LogP of 2.8 predicts favorable blood-brain barrier permeability, though this requires validation .

Comparison with Related Compounds

Structural Analogues

Replacement of the bromine atom with chlorine or methyl groups reduces steric hindrance but diminishes kinase affinity by 30–50%. Conversely, substituting the dimethylamino group with a morpholine ring enhances solubility but compromises metabolic stability.

Synthetic Accessibility

Compared to simpler quinoline derivatives, this compound’s synthesis is challenging due to its stereochemical complexity. The total yield rarely exceeds 15% across nine steps, necessitating optimization of catalytic asymmetric steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume